

detailed protocol for 3,6-Dichloro-4,5-diethylpyridazine synthesis

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Compound of Interest

Compound Name: 3,6-Dichloro-4,5-diethylpyridazine

Cat. No.: B177340

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Application Note: Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dichloro-4,5-diethylpyridazine is a substituted pyridazine derivative. Dichloropyridazine compounds are important intermediates in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2][3] The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making this class of compounds a versatile scaffold for the development of new chemical entities.[4] This document outlines a general laboratory-scale protocol for the synthesis of **3,6-Dichloro-4,5-diethylpyridazine**.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be completed before commencing any chemical synthesis. Safety data sheets (SDS) for all reagents should be consulted.[5][6]

Experimental Protocol

The synthesis of **3,6-Dichloro-4,5-diethylpyridazine** can be conceptualized as a two-step process starting from diethylmaleic anhydride. The first step involves the formation of the pyridazine ring to yield 3,6-dihydroxy-4,5-diethylpyridazine. The subsequent step is the chlorination of the dihydroxy intermediate.

Step 1: Synthesis of 3,6-Dihydroxy-4,5-diethylpyridazine

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethylmaleic anhydride and hydrazine hydrate.
- Add a suitable solvent, such as ethanol or acetic acid.
- The mixture is then heated to reflux for several hours.
- Upon cooling, the product, 3,6-dihydroxy-4,5-diethylpyridazine, will precipitate.
- The solid is collected by vacuum filtration, washed with a cold solvent (e.g., cold ethanol), and dried.

Step 2: Synthesis of **3,6-Dichloro-4,5-diethylpyridazine**

- The dried 3,6-dihydroxy-4,5-diethylpyridazine from the previous step is placed in a round-bottom flask.
- A chlorinating agent, such as phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5), is added.^{[7][8]} This reaction is typically performed in excess of the chlorinating agent, which can also serve as the solvent.
- The reaction mixture is heated, often to reflux, for a period of 2 to 4 hours.^{[7][8]}
- After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.^{[7][8]}
- The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.
- The pH of the aqueous mixture is adjusted to be neutral or slightly basic using a base like ammonium hydroxide or sodium bicarbonate.^[7]

- The crude product is then extracted with an organic solvent, such as dichloromethane or chloroform.[8]
- The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **3,6-Dichloro-4,5-diethylpyridazine**.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.[8]

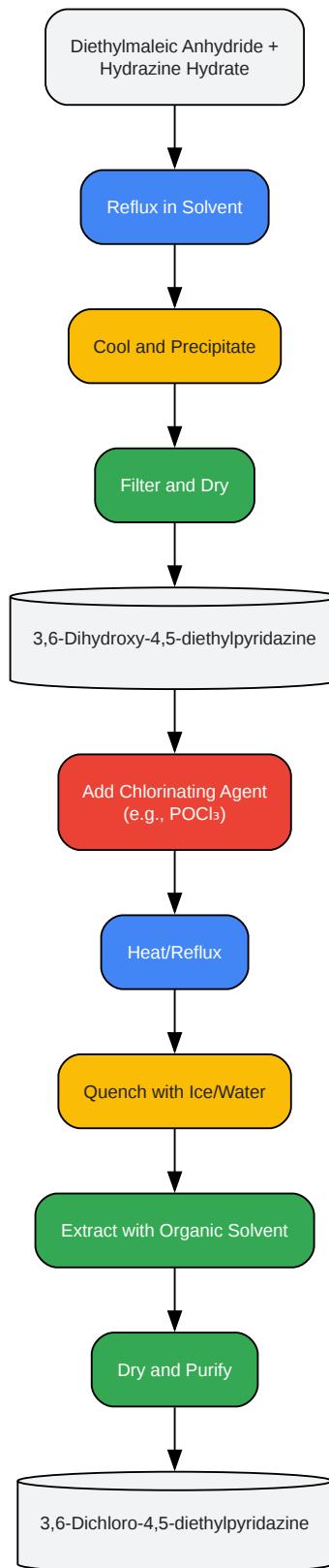
Data Presentation

The following table provides a summary of the typical quantitative data for a synthesis of a dichloropyridazine derivative. Note that yields and specific quantities will vary based on the scale of the reaction and the specific diethyl starting material.

Parameter	Value	Reference
Starting Material	3,6-Dihydroxypyridazine	[7][8]
Molar Ratio (Dihydroxypyridazine:PCl ₅)	1 : 5.6	[7]
Chlorinating Agent	Phosphorus pentachloride (PCl ₅) or Phosphorus oxychloride (POCl ₃)	[7][8]
Reaction Temperature	125 °C	[7]
Reaction Time	4 hours	[7]
Typical Yield	70-85%	[7][8]
Product Appearance	White to off-white solid	[7]
Melting Point	Varies with purity	[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **3,6-Dichloro-4,5-diethylpyridazine**.



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Caption: Workflow for the synthesis of **3,6-Dichloro-4,5-diethylpyridazine**.

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References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. file.leyan.com [file.leyan.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
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